

# A Comprehensive Technical Guide to the Structure of N-(Pyridin-3-yl)picolinamide

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## Compound of Interest

Compound Name: *N*-(Pyridin-3-yl)picolinamide

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This technical guide provides an in-depth analysis of the chemical structure of **N-(Pyridin-3-yl)picolinamide**, a heterocyclic amide with potential applications in coordination chemistry and drug discovery. The document outlines its chemical identity, structural features, and a representative synthetic protocol. All quantitative data is presented in structured tables for clarity and comparative analysis.

## Chemical Identity and Properties

**N-(Pyridin-3-yl)picolinamide** is an organic compound composed of a picolinamide moiety linked to the 3-position of a pyridine ring via an amide bond. The picolinamide unit itself consists of a pyridine ring substituted at the 2-position with a carboxamide group.

Identifier	Value	Source
IUPAC Name	N-(pyridin-3-yl)pyridine-2-carboxamide	[1]
CAS Number	184870-10-8	[2]
Chemical Formula	C <sub>11</sub> H <sub>9</sub> N <sub>3</sub> O	[2]
Molecular Weight	199.21 g/mol	[2]
MDL Number	MFCD12965853	[2]

## Computed Physicochemical Properties:

Property	Value	Source
Exact Mass	199.075 g/mol	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	2	[1]
Topological Polar Surface Area	54.9 Å <sup>2</sup>	[1]
XLogP	1	[1]

## Structural and Spectroscopic Data

The molecule's structure is characterized by two pyridine rings linked by an amide bridge. This linkage provides both rigidity and conformational flexibility, primarily through rotation around the C-N bonds of the amide group. The nitrogen atoms within the pyridine rings and the amide group can act as coordination sites for metal ions.[3]

Note: Specific experimental spectroscopic data for **N-(Pyridin-3-yl)picolinamide** was not available in the cited literature. The following tables represent the types of data typically acquired for structural elucidation.

Table 2.1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Amide (N-H)	~10.0	s (broad)	-
Pyridine-H (Picolinamide)	7.5 - 8.6	m	-
Pyridine-H (3-pyridyl)	7.3 - 8.8	m	-

Table 2.2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

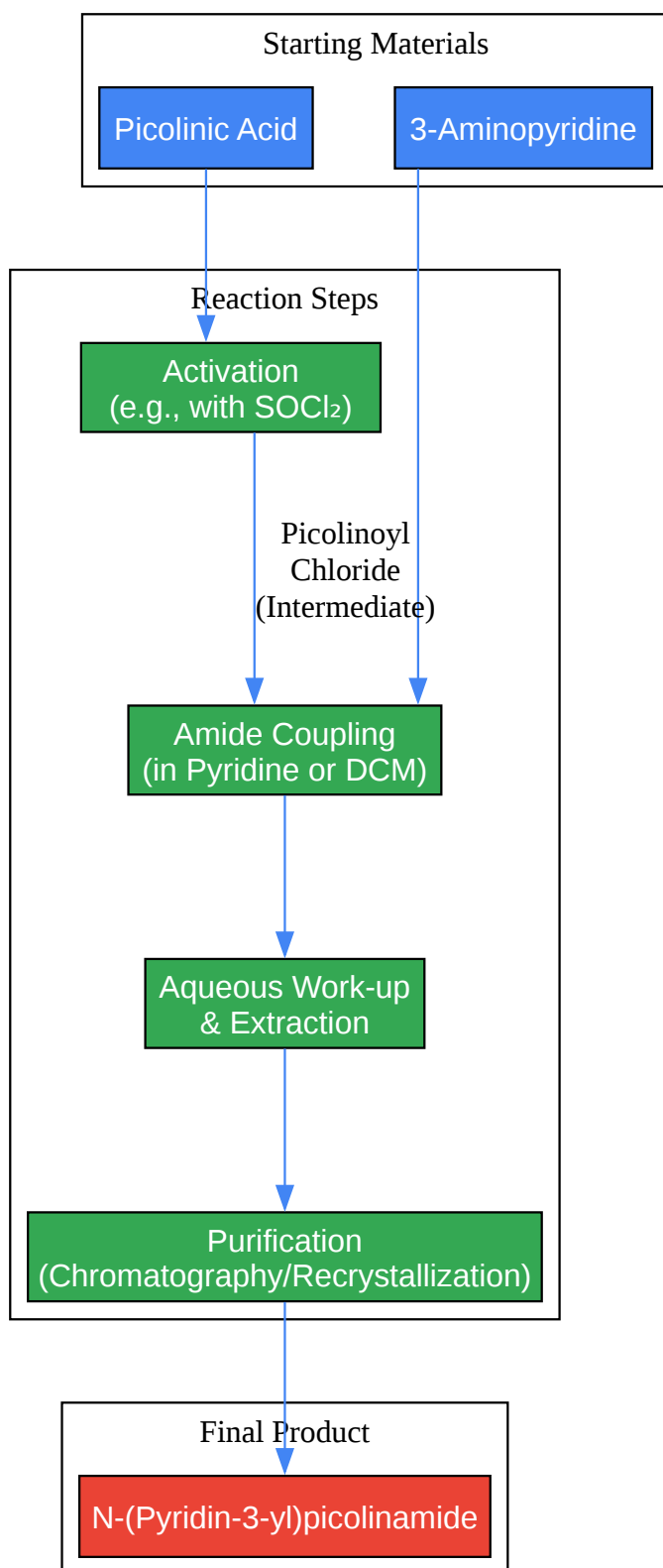
Carbon	Chemical Shift ( $\delta$ , ppm)
Carbonyl (C=O)	~163
Pyridine-C (Picolinamide)	120 - 150
Pyridine-C (3-pyridyl)	123 - 148

Table 2.3: Infrared (IR) Spectroscopic Data (Expected)

Vibrational Mode	Wavenumber ( $\text{cm}^{-1}$ )	Intensity
N-H Stretch (Amide)	3300 - 3500	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium-Weak
C=O Stretch (Amide I)	1650 - 1680	Strong
N-H Bend (Amide II)	1510 - 1550	Strong
C=N, C=C Stretch (Aromatic)	1400 - 1600	Medium-Strong

## Synthesis of N-(Pyridin-3-yl)picolinamide

The synthesis of **N-(Pyridin-3-yl)picolinamide** is typically achieved through the acylation of 3-aminopyridine with a picolinic acid derivative. A common and efficient method involves the use of picolinoyl chloride as the acylating agent.



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## References

- 1. CAS No.184870-10-8 | N-(pyridin-3-yl)pyridine-2-carboxamide | chem960.com [m.chem960.com]
- 2. CAS 184870-10-8 | N-(Pyridin-3-yl)picolinamide - Synblock [synblock.com]
- 3. 3-Pyridylnicotinamide - Wikipedia [en.wikipedia.org]
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